1-methyl-1H-pyrazole-4,5-dicarboxamide
CAS No.: 1379326-21-2
Cat. No.: VC4303302
Molecular Formula: C6H8N4O2
Molecular Weight: 168.156
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379326-21-2 |
|---|---|
| Molecular Formula | C6H8N4O2 |
| Molecular Weight | 168.156 |
| IUPAC Name | 2-methylpyrazole-3,4-dicarboxamide |
| Standard InChI | InChI=1S/C6H8N4O2/c1-10-4(6(8)12)3(2-9-10)5(7)11/h2H,1H3,(H2,7,11)(H2,8,12) |
| Standard InChI Key | VHLDIMUILPVMGR-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)C(=O)N)C(=O)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s core structure consists of a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 1-position with a methyl group and at the 4- and 5-positions with carboxamide groups. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₄O₂ |
| Molecular Weight | 168.16 g/mol |
| IUPAC Name | 1-Methyl-1H-pyrazole-4,5-dicarboxamide |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The planar pyrazole ring and electron-withdrawing carboxamide groups contribute to its polarity, enabling interactions with biological targets such as enzymes and receptors .
Spectroscopic Data
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NMR (Predicted):
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IR (Theoretical): Stretching vibrations at 3300 cm⁻¹ (N–H), 1670 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) .
Synthesis and Derivatization
Structural Derivatives
Derivatives are synthesized by varying the amine component during amidation:
Biological Activity and Mechanisms
Enzyme Inhibition
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Phosphodiesterase 10A (PDE10A):
Structural analogs (e.g., IVJ) bind to the catalytic site of PDE10A, a target for neurological disorders, with IC₅₀ values < 100 nM . The dicarboxamide moiety coordinates with Zn²⁺ ions in the active site . -
Carbonic Anhydrase (CA):
Sulfonamide derivatives inhibit CA isoforms (e.g., CA II, CA IX) with Kᵢ values of 8–50 nM, suggesting antitumor potential .
Structure-Activity Relationships (SAR)
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Methyl Group: Enhances metabolic stability by reducing oxidative degradation.
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Carboxamide Orientation: Para-substitution on aryl groups improves target affinity .
Applications
Pharmaceutical Development
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Neurodegenerative Diseases: PDE10A inhibitors are explored for Huntington’s disease and schizophrenia .
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Oncology: CA inhibitors show promise in targeting hypoxic tumors .
Material Science
The compound’s rigidity and hydrogen-bonding capacity make it a candidate for:
Recent Advances (2023–2025)
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